Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate
CAS No.:
Cat. No.: VC15746104
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O2 |
|---|---|
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | methyl 4-methyl-6-phenylpyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C13H12N2O2/c1-9-8-11(10-6-4-3-5-7-10)14-15-12(9)13(16)17-2/h3-8H,1-2H3 |
| Standard InChI Key | FHTWKOPNPUTNBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN=C1C(=O)OC)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The pyridazine ring in Methyl 4-methyl-6-phenylpyridazine-3-carboxylate adopts a planar conformation, with nitrogen atoms at positions 1 and 2. Substituents at positions 3, 4, and 6 introduce steric and electronic modifications that influence reactivity and biological activity. The ester group at position 3 enhances solubility in organic solvents, while the phenyl group at position 6 contributes to π-π stacking interactions .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | Methyl 4-methyl-6-phenylpyridazine-3-carboxylate |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, chloroform |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation:
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-NMR: Signals for the methyl group (δ ~2.5 ppm), phenyl protons (δ ~7.3–7.5 ppm), and ester methoxy group (δ ~3.9 ppm) .
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ESI-MS: Molecular ion peak at m/z 228.25 [M+H].
Synthesis and Optimization Strategies
Diaza-Wittig Reaction
A robust method involves the Diaza-Wittig reaction, utilizing α-diazo-β-ketoesters and aldehydes. For example, reaction of methyl acetoacetate with benzaldehyde in the presence of hydrazine hydrate yields the pyridazine core via cyclization . Hexamethylphosphorus triamide (HMPT) or tributylphosphine () catalyzes the reaction, with the latter improving yields (up to 85%) .
Table 2: Comparative Yields Using Different Catalysts
| Catalyst | Yield (%) | Reaction Time |
|---|---|---|
| HMPT | 60–68 | 16 hours |
| 70–85 | 30 minutes |
Three-Component Reaction in Water
An eco-friendly approach employs β-ketoesters, arylglyoxals, and hydrazine hydrate in aqueous medium. This one-pot method avoids toxic solvents and achieves yields up to 87% under mild conditions . For instance, methyl 6-ethyl-4-hydroxypyridazine-3-carboxylate forms at room temperature within 5 hours .
Analytical and Industrial Applications
Chromatographic Analysis
Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) effectively separates this compound from reaction mixtures. Mobile phases typically use acetonitrile/water gradients.
Scale-Up Challenges
Industrial synthesis faces hurdles in catalyst recovery and waste management. Continuous-flow systems and immobilized catalysts are under investigation to improve sustainability .
Future Directions
Key research priorities include:
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In Vivo Toxicity Studies: To evaluate therapeutic potential.
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Structure-Activity Relationships (SAR): Modifying substituents to optimize pharmacokinetics.
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Green Chemistry Innovations: Developing solvent-free synthetic routes.
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